molecular formula C22H27N3O3S B10930545 1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one

Cat. No.: B10930545
M. Wt: 413.5 g/mol
InChI Key: UDDGHJITDPKCFD-UHFFFAOYSA-N
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Description

1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a piperazine ring substituted with a 2-methylbenzyl group and a sulfonylphenyl group, along with a pyrrolidinone moiety

Preparation Methods

The synthesis of 1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves several key steps:

Chemical Reactions Analysis

1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature.

Scientific Research Applications

1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its structural similarity to known drugs.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the sulfonylphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can be compared with other similar compounds, such as:

The uniqueness of 1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-[4-[4-[(2-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one

InChI

InChI=1S/C22H27N3O3S/c1-18-5-2-3-6-19(18)17-23-13-15-24(16-14-23)29(27,28)21-10-8-20(9-11-21)25-12-4-7-22(25)26/h2-3,5-6,8-11H,4,7,12-17H2,1H3

InChI Key

UDDGHJITDPKCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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